molecular formula C20H24N2O5S B2999628 4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170874-02-8

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2999628
CAS No.: 1170874-02-8
M. Wt: 404.48
InChI Key: ZREFSVRYZSLVRS-UHFFFAOYSA-N
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Description

4-ethoxy-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure Analysis

Intramolecular and Intermolecular Interactions : The structural analysis of related compounds, such as those analyzed in crystallographic studies, reveals intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds. These studies contribute to our understanding of molecular conformations and are crucial for designing molecules with desired chemical properties and biological activities (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy for Cancer Treatment

Singlet Oxygen Quantum Yield : Research on zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups, has shown significant potential for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for the effectiveness of Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Synthesis and Evaluation of Antimicrobial Agents : Compounds combining quinoline and sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. These compounds have shown high activity against Gram-positive bacteria, indicating their potential as antimicrobial agents. Such research aids in developing new treatments for bacterial infections (Biointerface Research in Applied Chemistry, 2019).

Pharmacological Applications

Receptor Antagonists : Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored as potent, selective agonists for human beta3 adrenergic receptors. Such compounds show promise for therapeutic applications, highlighting the importance of molecular design in developing new drugs (Parmee et al., 2000).

Properties

IUPAC Name

4-ethoxy-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-27-17-8-10-18(11-9-17)28(24,25)21-16-7-6-15-5-4-12-22(19(15)13-16)20(23)14-26-2/h6-11,13,21H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREFSVRYZSLVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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